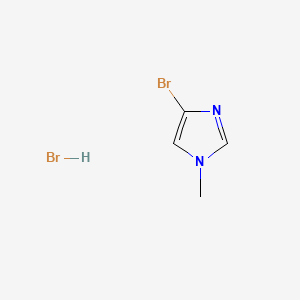

4-Bromo-1-methyl-1H-imidazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C4H6Br2N2 . It is a clear colorless to yellow to light brown liquid . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-bromo-1-methylimidazole with hydrobromic acid.Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Key IOTSLMMLLXTNNH-UHFFFAOYSA-N . The compound contains an imidazole ring, which is a heterocyclic building block .Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow to light brown liquid . It has a density of 1.614 g/mL at 25 °C .Mécanisme D'action

The mechanism of action of 4-Br-1-Me-1H-imidazole HBr is not well understood. However, it is known that the compound can react with a variety of organic compounds, such as amines and carboxylic acids. It is believed that the reaction of the compound with these compounds is mediated by hydrogen bonding, as well as through electrostatic interactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Br-1-Me-1H-imidazole HBr are not well understood. However, the compound has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, the compound has been shown to have an inhibitory effect on the activity of some proteases, which are enzymes involved in the breakdown of proteins.

Avantages Et Limitations Des Expériences En Laboratoire

4-Br-1-Me-1H-imidazole HBr has several advantages for use in laboratory experiments. The compound is relatively stable, and is not prone to decomposition. Additionally, the compound is soluble in a variety of solvents, making it easy to handle in the laboratory. However, the compound is relatively expensive, and it is not always easy to obtain in large quantities.

Orientations Futures

There are a number of potential future directions for research involving 4-Br-1-Me-1H-imidazole HBr. These include further research into the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to determine the compound’s potential applications in medicinal chemistry and drug discovery. Finally, research could be conducted to determine the compound’s potential uses as a reagent in organic synthesis and as a catalyst in polymer formation.

Méthodes De Synthèse

4-Br-1-Me-1H-imidazole HBr can be synthesized by reacting 4-bromo-1-methyl-1H-imidazole with hydrobromic acid. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically conducted at room temperature. The reaction can be monitored by measuring the pH of the reaction mixture, which should increase as the reaction progresses. The reaction is typically complete in 1-2 hours.

Applications De Recherche Scientifique

4-Br-1-Me-1H-imidazole HBr is a useful compound for a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the formation of polymers, and as a reactant in medicinal chemistry. Additionally, the compound has been used in biochemical research, as it can be used to study the structure and function of proteins and other biomolecules.

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-1-methylimidazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRWRWQCLBAICI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682026 |

Source

|

| Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215206-41-9 |

Source

|

| Record name | 1H-Imidazole, 4-bromo-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)